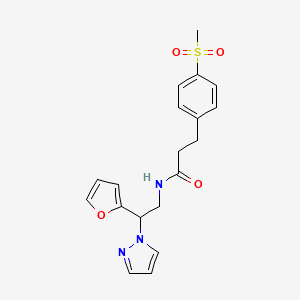

![molecular formula C15H20N4O4S B2380906 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole CAS No. 2097932-94-8](/img/structure/B2380906.png)

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

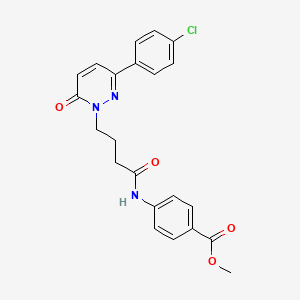

The compound “2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The molecule also contains a 1,2,3-triazole ring, which is an unsaturated, π-excessive, five-membered heterocycle with a 6π delocalized electron ring system .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a 1,2,3-triazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,2,3-triazole ring is made up of three nitrogens and two carbons, all five atoms are sp2-hybridized .科学的研究の応用

Synthesis and Synthetic Applications

A fascinating aspect of the chemical structure related to 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole is its involvement in the synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles via peptide coupling agents like BOP and Bt-OTs. These compounds are instrumental in amide-bond formation for peptide synthesis. The reaction with alcohols in the presence of a base yields 1-alkoxy-1H-benzo- and 7-azabenzotriazoles, showcasing the versatility of these compounds in synthesizing acyclic nucleoside-like compounds and their application in nucleophilic substitution reactions, highlighting their broader utility in organic synthesis (Lakshman et al., 2014).

Potential Biological Applications

While the direct applications of 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole in biological contexts were not highlighted in the available literature, compounds with triazole cores, including 1,2,3-triazoles, are often investigated for their biological activities. For instance, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, indicating the relevance of triazole derivatives in medicinal chemistry and drug design due to their inhibitory activities (Jiang & Hansen, 2011).

Materials Science

In materials science, triazole derivatives, including those structurally related to 2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole, have found applications. For example, poly(1,2,4-triazole)s containing pyridine heterocyclic rings and bearing bulky aromatic pendent groups have been synthesized for use as proton conductive membranes. These polymers exhibit high thermal stability and notable proton conductivities, making them suitable for applications in fuel cells and other areas requiring proton conductive materials (Boroujeni et al., 2013).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of compounds containing pyrrolidine and 1,2,3-triazole rings . Further studies could also focus on optimizing its synthesis and exploring its chemical reactivity .

特性

IUPAC Name |

2-[[1-(3,4-dimethoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O4S/c1-22-14-6-5-13(10-15(14)23-2)24(20,21)18-9-3-4-12(18)11-19-16-7-8-17-19/h5-8,10,12H,3-4,9,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUWHSKUNJGLOI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2CN3N=CC=N3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(3,4-dimethoxybenzenesulfonyl)pyrrolidin-2-yl]methyl}-2H-1,2,3-triazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(4-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2380823.png)

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)

![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)

![Trimethyl{[2-(naphthalen-2-yl)-4-phenylbutan-2-yl]oxy}silane](/img/structure/B2380827.png)

![2-Benzyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B2380828.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)

![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)

![Ethyl 4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine-1-carboxylate](/img/structure/B2380844.png)